molecular formula C12H14N2O3S B5138622 1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 1015846-19-1

1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B5138622
CAS No.: 1015846-19-1
M. Wt: 266.32 g/mol
InChI Key: TYGFKPVDUJOXIA-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a sulfonyl group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride, such as 4-methoxy-2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-[(4-Hydroxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole.

    Reduction: 1-[(4-Methoxy-2-methylphenyl)thio]-3-methyl-1H-pyrazole.

    Substitution: 1-[(4-Amino-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole.

Scientific Research Applications

1-[(4-Methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Studied for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxy and methyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    1-[(4-Methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole: Lacks the methyl group on the phenyl ring.

    1-[(4-Methylphenyl)sulfonyl]-3-methyl-1H-pyrazole: Lacks the methoxy group on the phenyl ring.

    1-[(4-Methoxy-2-methylphenyl)sulfonyl]-1H-pyrazole: Lacks the methyl group on the pyrazole ring.

Uniqueness: 1-[(4-Methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring can enhance its interaction with biological targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-8-11(17-3)4-5-12(9)18(15,16)14-7-6-10(2)13-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGFKPVDUJOXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188355
Record name 1-[(4-Methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-19-1
Record name 1-[(4-Methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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